Home > Products > Screening Compounds P107874 > 1-(3,4-difluorophenyl)-3-(1H-indol-3-yl)urea
1-(3,4-difluorophenyl)-3-(1H-indol-3-yl)urea - 941879-17-0

1-(3,4-difluorophenyl)-3-(1H-indol-3-yl)urea

Catalog Number: EVT-2787670
CAS Number: 941879-17-0
Molecular Formula: C15H11F2N3O
Molecular Weight: 287.27
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2E)-1-(1-Methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-1-one

    Compound Description: This compound is a chalcone derivative investigated for its potential antimalarial activity through molecular docking studies against the Plasmodium falciparum dihydrofolate reductase - thymidylate synthase (PfDHFR-TS) enzyme. []

4-{3-[5-Chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid (Efipladib)

    Compound Description: Efipladib (also known as 111) is a potent and selective indole cPLA2 alpha inhibitor. It has demonstrated efficacy in various isolated enzyme assays, cell-based assays, and rat and human whole blood assays, showing promising results in preclinical models of prostaglandin and leukotriene-dependent inflammatory diseases. []

1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea

    Compound Description: This compound has been synthesized and structurally characterized using various spectroscopic techniques and single-crystal X-ray diffraction. It was also analyzed for antitumor activity using MTT assay and docked into the CDK4 protein to rationalize its potential anticancer mechanisms. []

    Relevance: This compound is structurally similar to 1-(3,4-difluorophenyl)-3-(1H-indol-3-yl)urea, sharing the 1H-indol-3-ylurea core structure. The key difference lies in the substituent attached to the urea nitrogen: 2-methoxyphenyl in this compound versus 3,4-difluorophenyl in the target compound. []

2’-Amino-6’-(1H-indol-3-yl)-1-methyl-2-oxospiro[indoline-3,4’-pyran]-3’,5’-dicarbonitrile

    Compound Description: This spirooxindole compound was synthesized and its thermal decomposition kinetics studied using thermogravimetric analysis under non-isothermal conditions. The decomposition process was analyzed using both model-free and model-fitting methods. []

2-(2,4-Difluorophenyl)-1-[(1H-indol-3-ylmethyl)methylamino]-3-(1H-1,2,4-triazol-1-yl)propan-2-ols

    Compound Description: This series of compounds represents a class of indol-3-ylmethylamino derivatives designed and evaluated for antifungal activity. These compounds exhibited activity against a Candida albicans strain, suggesting potential inhibition of 14α-demethylase. []

    Relevance: These compounds share the 1H-indol-3-yl moiety with 1-(3,4-difluorophenyl)-3-(1H-indol-3-yl)urea but differ in the linker and the presence of a 2,4-difluorophenyl ring, a methylamino group, and a triazole ring. []

2'-Amino-1-benzyl-6'-(1H-indol-3-yl)-2-oxospiro[indoline-3,4'-pyran]-3',5'-dicarbonitrile

    Compound Description: This spirooxindole derivative, synthesized and characterized using spectroscopic methods, was investigated for its thermal decomposition behavior using thermogravimetric analysis. Kinetic parameters of its decomposition were determined using various model-fitting and model-free methods. []

4-Aryl-6-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles

    Compound Description: This group encompasses three compounds with varying aryl substituents (4-methylphenyl, 4-methoxyphenyl, and 3,4,5-trimethoxyphenyl) that have been synthesized and structurally characterized by X-ray crystallography. The study focuses on their supramolecular aggregation through hydrogen bonding and π-π stacking interactions in the solid state. []

1-(4-(1H-Indol-3-yl)-6-(4-methoxyphenyl)pyrimidin-2-yl)hydrazine

    Compound Description: This compound served as a precursor for synthesizing novel pyrazolopyrimidine derivatives (compounds 6-9 in the paper) that were subsequently evaluated for their antiproliferative activities. []

Ethyl 3-[2-(3,4-dimethoxybenzyl)-1-phenylsulfonyl-1H-indol-3-yl]acrylate chloroform hemisolvate

    Compound Description: This compound has been synthesized and its crystal structure determined by X-ray crystallography. The study describes the conformation of the molecule in the solid state and highlights the intermolecular interactions responsible for its packing arrangement. []

    Relevance: This compound shares the 1H-indol-3-yl core with 1-(3,4-difluorophenyl)-3-(1H-indol-3-yl)urea but differs significantly in the presence of a 3,4-dimethoxybenzyl group, a phenylsulfonyl group, and an ethyl acrylate substituent. []

Ethyl-5-amino-1-(ethyl-5H-1,2,4-triazino[5,6-b] indol-3-yl)-1H-pyrazole-4-carboxylate

    Compound Description: This compound was synthesized from the reaction of ethoxymethylene cyanoacetate with 5-ethyl-3-hydrazino-5H-1,2,4-triazino[5,6-b]indole and served as a key intermediate for synthesizing various pyrazolo[3,4-d]pyrimidine derivatives. []

    Relevance: This compound shares the 1H-indol-3-yl moiety with 1-(3,4-difluorophenyl)-3-(1H-indol-3-yl)urea, although it is embedded within a more complex structure featuring a triazine ring, a pyrazole ring, and an ethyl carboxylate substituent. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

    Compound Description: Hu7691 is a potent and selective Akt inhibitor designed to have a lower risk of rash compared to other Akt inhibitors. It demonstrated promising kinase selectivity, excellent anticancer cell proliferation potency, and a favorable pharmacokinetic profile in preclinical studies. [, ]

    Relevance: While this compound also incorporates a 3,4-difluorophenyl substituent like 1-(3,4-difluorophenyl)-3-(1H-indol-3-yl)urea, it lacks the 1H-indol-3-yl moiety and instead features a piperidine ring, a pyrazole ring, and a benzamide group. []

1-(4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-fluorophenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea

    Compound Description: This compound showed potent FMS-like tyrosine kinase 3 (FLT3) inhibitory activity and significant antipsoriatic effects in a K14-VEGF transgenic mouse model of psoriasis without noticeable recurrence. Its mechanism of action and potential as a drug candidate for psoriasis treatment are being investigated. []

1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213)

    Compound Description: CHMFL-FLT3-213 is a highly potent type II FLT3 kinase inhibitor designed to target FLT3-ITD mutations commonly found in AML patients. It displayed potent activity against FLT3-ITD and related oncogenic mutations, inhibited FLT3-ITD-mediated signaling pathways, and demonstrated promising in vivo efficacy in suppressing tumor growth in a xenograft mouse model. []

    Relevance: Although it lacks the 1H-indol-3-yl group present in 1-(3,4-difluorophenyl)-3-(1H-indol-3-yl)urea, this compound shares the urea linker and exhibits a similar structural motif with a substituted phenyl ring connected to the urea nitrogen. It incorporates a pyrazolo[3,4-d]pyrimidine scaffold with a morpholinoethoxyphenyl substituent and a tert-butylisoxazol-3-yl group on the urea nitrogen. []

(E)-3-(3,5-Difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid (AZD9496)

    Compound Description: AZD9496 is a potent and orally bioavailable selective estrogen receptor downregulator (SERD) currently under investigation in phase I clinical trials for treating advanced ER-positive breast cancer. It exhibits high oral bioavailability across preclinical species and demonstrates comparable potency to fulvestrant. []

1-(4-((6-Bromopyrido[2,3-d]pyrimidin-4-yl)oxy) phenyl)-3-(2,4-difluorophenyl)urea

    Compound Description: This compound has been synthesized and characterized using various spectroscopic techniques and single-crystal X-ray diffraction. Density functional theory (DFT) calculations were employed to determine its optimized molecular structure, and Hirshfeld surface analysis was utilized to analyze intermolecular interactions in its crystal structure. []

    Compound Description: These compounds belong to a novel series of HSP90 inhibitors discovered through structure-activity relationship (SAR) studies. TAS-116 (16e) is a selective inhibitor of HSP90α and HSP90β, demonstrating oral bioavailability and potent antitumor activity in an NCI-H1975 xenograft mouse model. The X-ray cocrystal structure of the 16e analogue 16d revealed a unique binding mode at the HSP90 N-terminal ATP binding site. []

    Relevance: These compounds, while structurally distinct from 1-(3,4-difluorophenyl)-3-(1H-indol-3-yl)urea, showcase the exploration of different heterocyclic scaffolds for biological activity. Unlike the target compound, they feature a pyrazolo[3,4-b]pyridine core, an imidazole ring, and a benzamide moiety, highlighting the diverse structural motifs being investigated in medicinal chemistry research. []

1-(4-Imino-1-substituted-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)urea derivatives

    Compound Description: This series of pyrazolo[3,4-d]pyrimidine and urea hybrids was synthesized and evaluated for their anticancer activity in vitro and in vivo. Compound 37 (CBS-1) exhibited promising cytotoxicity against various cancer cell lines, demonstrating cell cycle inhibition, apoptosis induction, caspase-3 activation, and suppression of NF-κB and IL-6 activation. []

    Compound Description: This compound represents a novel benzodiazepine-containing gamma-secretase inhibitor designed for potential use in Alzheimer's disease. It exhibited excellent in vitro potency against gamma-secretase, with an IC50 value of 0.06 nM. []

    Compound Description: These derivatives were synthesized from 6-fluoro-3,4-dihydro-2-(oxiran-2-yl)-2H-chromene and evaluated for their antimicrobial activity. Some compounds exhibited moderate to excellent activity against gram-positive and gram-negative bacterial strains and fungal strains. []

    Relevance: While these compounds contain a urea or thiourea moiety, they lack the 1H-indol-3-yl group and 3,4-difluorophenyl substituent present in 1-(3,4-difluorophenyl)-3-(1H-indol-3-yl)urea. They feature a chromene ring system and a hydroxyethyl substituent attached to the urea/thiourea moiety. []

    Compound Description: These compounds were synthesized and evaluated for their anticancer activity. Some derivatives exhibited promising activity against various cancer cell lines, particularly the human lung cancer cell line (H460). These compounds induced Nur77 expression, a potential therapeutic target for cancer treatment, and induced apoptosis in H460 cells. []

    Relevance: These compounds, while structurally distinct from 1-(3,4-difluorophenyl)-3-(1H-indol-3-yl)urea, showcase the exploration of different substituents on the urea moiety for biological activity. They feature an adamantane group attached to the indole ring and various substituents on the other nitrogen of the urea. []

4‐Substituted‐3‐alkyl‐3,4‐dihydro‐2H‐1,3‐benzoxazin‐2‐ones

    Compound Description: These compounds were synthesized and reacted with ureas and thioureas to form the corresponding 3,4-Dihydro-2-oxo-(3-substituted-2H-1,3-benzoxazin-4-yl)ureas and 3,4-dihydro-2-oxo-(3-substituted-2H-1,3-benzoxazin-4-yl)thioureas. These derivatives were subsequently treated with alcoholic alkali, leading to the formation of dihydro-6-(2-hydroxyaryl)-1,3,5-triazine-2,4-(1H,2H)diones and their 4-thio analogues. []

    Relevance: These compounds, though they do not contain the 1H-indol-3-yl or 3,4-difluorophenyl groups, highlight the reactivity of urea and thiourea derivatives in ring-opening and ring-closing reactions, leading to the formation of diverse heterocyclic compounds. This reactivity pattern is relevant for understanding potential synthetic transformations and the structural diversity achievable from urea-based scaffolds. []

    Compound Description: This compound's crystal structure was determined by X-ray diffraction, providing insights into its molecular conformation and packing arrangement in the solid state. []

    Compound Description: This series of compounds was synthesized through a one-pot, three-component reaction of 3-cyanoacetyl indoles, isatins, and 1H-pyrazol-5-amines in water and acetic acid. []

    Compound Description: This series of compounds was synthesized from ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate and evaluated for their antioxidant activity. []

    Relevance: These compounds, though they do not share the 1H-indol-3-yl or 3,4-difluorophenyl groups, demonstrate the diversity of heterocyclic frameworks that can be constructed from relatively simple starting materials. The synthesis of these compounds involves multi-step reactions, including Biginelli reaction and cyclization reactions, leading to a complex scaffold with a pyrimidine ring, an oxadiazole ring, and a triazine ring. []

1-(Cyclopropyl/2,4-difluorophenyl/tert-butyl)-1,4-dihydro-8-methyl-6-nitro-4-oxo-7-(substituted secondary amino)quinoline-3-carboxylic acids

    Compound Description: This series of quinoline derivatives was synthesized and evaluated for in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv (MTB), multidrug-resistant MTB, and Mycobacterium smegmatis (MC2). Compound 9p exhibited potent activity against MTB with a MIC value of 0.39 μM. []

    Compound Description: This series of heterocyclic compounds was designed and synthesized as inhibitors of glycogen synthase kinase 3 (GSK-3). [, ]

    Relevance: These compounds, while structurally distinct from 1-(3,4-difluorophenyl)-3-(1H-indol-3-yl)urea, showcase the exploration of different heterocyclic scaffolds for inhibiting specific enzymes. Unlike the target compound, they feature a quinoline core, a hexahydropyrrolo[3,4-c]pyrrole ring, and a pyrazine ring linked through a urea moiety. []

    Compound Description: These compounds were synthesized from 1H-indol-3-ethanamine derivatives and 1,2-cyclohexanedione via a Pictet-Spengler reaction. These spiro compounds were subsequently transformed into more complex heterocyclic systems, including pentacyclic derivatives (2,3,4,4a,5,6,9,14-octahydro-4a-hydroxy-1H,8H-pyrido[3,4-b:2,1-i']diindole-5-carbonitriles) and benzimidazole-fused derivatives (5-substituted 2,3,4,4a,9,14-hexahydro-4a-hydroxy-1H,8H-indolo[2′,3′:3,4]-pyrido[1,2-c]benzimidazol-6-(5H)ones). []

    Compound Description: These compounds were synthesized by reacting α,β-unsaturated carbonyl compounds with N-phenylethyl- and N-[2-(1H-indol-3-yl)ethyl]ureas, respectively. This approach highlights a synthetic strategy for incorporating the indole moiety into diverse heterocyclic systems. []

    Compound Description: These compounds were synthesized under microwave irradiation and evaluated for their antimicrobial activity. This study highlights the utility of microwave-assisted synthesis for preparing heterocyclic compounds containing indole moieties. []

    Relevance: While these compounds do not share the same core structure as 1-(3,4-difluorophenyl)-3-(1H-indol-3-yl)urea, they exemplify the incorporation of the 1H-indol-3-yl group into various heterocyclic frameworks for exploring biological activities. []

7-Arylazo-7H-pyrazolo(5,1-c)(1,2,4) triazol-6(5H)-ones and 7-Arylhydrazono-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazines

    Compound Description: These two series of compounds, incorporating indole moieties, were synthesized and evaluated for their biological activity. These compounds highlight the versatility of 1,2,4-triazole derivatives as building blocks for constructing diverse heterocyclic systems. []

    Relevance: Although structurally distinct from 1-(3,4-difluorophenyl)-3-(1H-indol-3-yl)urea, both the 7-arylazo-7H-pyrazolo(5,1-c)(1,2,4) triazol-6(5H)-ones and 7-arylhydrazono-7H-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazines demonstrate the incorporation of the 1H-indol-3-yl group into distinct heterocyclic frameworks. []

    Compound Description: This study focuses on the synthesis of various fused heterocyclic systems, including triazoles and tetrazoles, incorporating the indole moiety. These compounds highlight the diversity of heterocyclic frameworks accessible through synthetic transformations of indole-containing precursors. []

    Relevance: While structurally distinct from 1-(3,4-difluorophenyl)-3-(1H-indol-3-yl)urea, the compounds in this study demonstrate the incorporation of the 1H-indol-3-yl group into various fused heterocyclic systems, showcasing the versatility of this moiety in medicinal chemistry research. []

3,7,8-Trisubstituted pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-diones

    Compound Description: These compounds were synthesized from 2-aminopyrroles and aryl or alkyl isocyanates. The reaction mechanism, involving the intermediacy of (pyrrol-2-yl)ureas or 1-amido-2-aminopyrroles, was discussed. []

    Relevance: Although these compounds lack the 1H-indol-3-yl and 3,4-difluorophenyl groups present in 1-(3,4-difluorophenyl)-3-(1H-indol-3-yl)urea, they highlight the diverse reactivity of ureas and their potential for constructing diverse heterocyclic systems. The formation of pyrrolo[1,2-a][1,3,5]triazine-2,4(1H,3H)-diones from ureas showcases the versatility of urea derivatives as building blocks in organic synthesis. []

3-Aryl-4-nitromethyl-3,4-dihydro-2H-1,3-benzoxazin-2-ones and 2-Aryl-1-nitromethyl-2,3-dihydro-1H-naphth[1,2-e][1,3]oxazin-3-ones

    Compound Description: These compounds were synthesized through the reaction of aryl isocyanates with 2-nitroethenyl phenols and 1-(2-nitroethenyl)naphthalen-2-ol, followed by base-catalyzed cyclization. Their antimicrobial properties were evaluated. []

    Relevance: While these compounds do not share the 1H-indol-3-yl or 3,4-difluorophenyl groups present in 1-(3,4-difluorophenyl)-3-(1H-indol-3-yl)urea, they demonstrate the use of isocyanates in synthesizing heterocyclic compounds with potential biological activities. []

6′‐methyl‐1'H‐spiro[indoline‐3,4′‐pyrimidine]‐2,2′(3'H)‐dione derivatives

    Compound Description: These spiroheterocyclic compounds were efficiently synthesized from isatins, urea, and 1-(piperidin-1-yl)butane-1,3-dione or 1-morpholinobutane-1,3-dione. []

    Relevance: Though structurally distinct from 1-(3,4-difluorophenyl)-3-(1H-indol-3-yl)urea, these compounds highlight the use of urea in multicomponent reactions to construct diverse spiroheterocyclic scaffolds with potential biological activities. []

Properties

CAS Number

941879-17-0

Product Name

1-(3,4-difluorophenyl)-3-(1H-indol-3-yl)urea

IUPAC Name

1-(3,4-difluorophenyl)-3-(1H-indol-3-yl)urea

Molecular Formula

C15H11F2N3O

Molecular Weight

287.27

InChI

InChI=1S/C15H11F2N3O/c16-11-6-5-9(7-12(11)17)19-15(21)20-14-8-18-13-4-2-1-3-10(13)14/h1-8,18H,(H2,19,20,21)

InChI Key

FYBAJLUZVLZIPJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC(=C(C=C3)F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.